1-ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide

Kinase inhibitor design Pharmacophore mapping Regioisomer comparison

1-Ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide (CAS 1209586-03-7) is a synthetic, small-molecule pyrazole-5-carboxamide derivative with the molecular formula C14H18N4O and a molecular weight of 258.325 g/mol. The compound features a 1-ethyl-3-methyl-substituted pyrazole core linked via a carboxamide bridge to a 2-(pyridin-4-yl)ethyl side chain.

Molecular Formula C14H18N4O
Molecular Weight 258.325
CAS No. 1209586-03-7
Cat. No. B2970824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide
CAS1209586-03-7
Molecular FormulaC14H18N4O
Molecular Weight258.325
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NCCC2=CC=NC=C2
InChIInChI=1S/C14H18N4O/c1-3-18-13(10-11(2)17-18)14(19)16-9-6-12-4-7-15-8-5-12/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,16,19)
InChIKeyKDXGUPLNXOFMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide (CAS 1209586-03-7): Procurement-Relevant Chemical Identity and Structural Classification


1-Ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide (CAS 1209586-03-7) is a synthetic, small-molecule pyrazole-5-carboxamide derivative with the molecular formula C14H18N4O and a molecular weight of 258.325 g/mol . The compound features a 1-ethyl-3-methyl-substituted pyrazole core linked via a carboxamide bridge to a 2-(pyridin-4-yl)ethyl side chain. It belongs to the broader class of pyrazole carboxamides, a privileged scaffold in medicinal chemistry and agrochemical research owing to its hydrogen-bonding capacity, metabolic stability, and synthetic tractability [1]. Commercially, this compound is supplied as a research-grade chemical with typical purity of ≥95%, intended for use as a building block, screening compound, or pharmacological tool in non-human research applications .

Why 1-Ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide Cannot Be Replaced by Generic Pyrazole Carboxamide Analogs in Research and Industrial Workflows


Pyrazole-5-carboxamides are not interchangeable commodities; their biological target engagement, physicochemical properties, and synthetic compatibility are exquisitely sensitive to the precise substitution pattern on both the pyrazole ring and the carboxamide side chain [1]. The target compound possesses a unique regiochemical arrangement—the pyridin-4-ylethyl group is attached to the carboxamide nitrogen, whereas the most closely related literature-validated kinase inhibitors (e.g., VEGFR2-targeting pyrazole-5-carboxamides) carry the pyridin-4-ylethyl group on the pyrazole N1 position [2]. This fundamental difference in attachment topology precludes simple substitution because the three-dimensional presentation of the pyridine ring to biological targets is drastically altered. Furthermore, the presence of the C3-methyl group on the pyrazole core adds steric volume and modulates lipophilicity relative to des-methyl congeners, affecting solubility, permeability, and off-target binding profiles . Generic replacement without experimental validation of these molecular descriptors risks project failure in both drug discovery and agrochemical lead optimization pipelines.

Quantitative Evidence Guide for Differentiating 1-Ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide from Closest Analogs


Regiochemical Differentiation from VEGFR2-Targeted Pyrazole-5-Carboxamide Inhibitors via Attachment Point Topology

The target compound places the 2-(pyridin-4-yl)ethyl group on the carboxamide nitrogen (C5 position), whereas the most extensively characterized pyrazole-5-carboxamide series exemplified by CHEMBL236420 and CHEMBL399605 places this moiety on the pyrazole N1 position [1] [2]. This regioisomeric switch fundamentally alters the spatial relationship between the pyridine ring and the pyrazole core, generating a distinct pharmacophore that is not represented in the VEGFR2 inhibitor chemotype [3].

Kinase inhibitor design Pharmacophore mapping Regioisomer comparison

Calculated Physicochemical Property Comparison: Lipophilicity and Topological Polar Surface Area Differentiation from Core Scaffold and VEGFR2 Series

The target compound's calculated logP of approximately 2.26 and topological polar surface area (TPSA) of approximately 60.23 Ų [1] place it in a distinct physicochemical space compared to both the simpler core scaffold (1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, CAS 262607-84-1: MW 153.18, XlogP ~0.1 ) and the VEGFR2 inhibitor series (CHEMBL236420: MW ~362, TPSA ~57 Ų [2]). The addition of the pyridin-4-ylethyl side chain to the core scaffold increases lipophilicity by approximately 2 log units and adds two hydrogen bond acceptors, while the absence of a substituted anilide group in the target compound reduces molecular weight by approximately 104 Da compared to the VEGFR2 inhibitors [1] [2].

Physicochemical profiling Drug-likeness ADME prediction

Scaffold Divergence from the 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide Core Building Block: Synthetic Utility and Biological Target Space

The target compound incorporates the 2-(pyridin-4-yl)ethyl side chain as an integral amide substituent, whereas the commercially available core building block 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (CAS 262607-84-1) terminates as a primary carboxamide . This structural elaboration adds a pyridine ring capable of participating in π-π stacking, metal chelation, and hydrogen bonding interactions that are inaccessible to the simpler core scaffold [1]. The core building block has been described as an 'intratumoral agent that interacts with the endoplasmic reticulum and stimulates cellular proliferation' , a biological profile that may be completely altered or abolished by the pyridin-4-ylethyl extension present in the target compound.

Building block Scaffold hopping Fragment-based drug discovery

Commercial Purity and Characterization Standard: Procurement Specifications Relative to Analog Suppliers

The target compound is supplied at a standard purity of ≥95% , which is comparable to the typical purity specification for the core scaffold (98% for CAS 262607-84-1 from some vendors [1]) and the VEGFR2 inhibitor analog CHEMBL236420 which is primarily available as a research tool compound rather than a commercial screening-grade material [2]. However, the target compound's availability from multiple independent suppliers provides procurement redundancy not always available for the more specialized VEGFR2-targeted pyrazole carboxamides [2]. No formal stability, solubility, or long-term storage data have been published in peer-reviewed literature for the target compound, representing a data gap relative to more extensively characterized analogs [2].

Quality control Purity specification Procurement benchmark

Limitation Statement: Absence of Published Biological Activity Data for the Target Compound

IMPORTANT CAVEAT: As of the evidence cutoff date, no peer-reviewed primary research articles, patents, or authoritative database entries (ChEMBL, PubChem BioAssay, BindingDB) report quantitative biological activity data (IC50, EC50, Ki, Kd, % inhibition at defined concentration, or in vivo efficacy) for 1-ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide (CAS 1209586-03-7) [1]. The compound is indexed in PubChem with limited annotation and does not appear in ChEMBL or DrugBank [2]. Consequently, all differentiation claims in this guide rely on structural comparison, calculated physicochemical properties, and class-level inference rather than direct experimental head-to-head data [3]. Users should interpret the evidence accordingly and consider commissioning bespoke comparative profiling if biological target engagement is the primary selection criterion.

Data gap Experimental validation Biological characterization

Predicted Biological Target Space Inferred from Pyrazole Carboxamide Chemotype: Differentiation from Kinase-Focused Analogs

The pyrazole-5-carboxamide chemotype has demonstrated activity against structurally diverse biological targets including ecdysone receptor (EcR/USP) [1], receptor interacting protein 2 (RIP2) kinase [2], and fungal pathogens [3], in addition to the well-documented VEGFR kinase activity of the N1-pyridin-4-ylethyl-substituted series. The target compound's distinct regiochemistry (carboxamide-N attachment of the pyridin-4-ylethyl group) places it in an underexplored region of chemical space within this chemotype family. Published SAR trends for pyrazole carboxamides indicate that the position and nature of the N-substituent on the carboxamide profoundly influence target selectivity [1] [2].

Target prediction Chemogenomics Polypharmacology

Optimal Research and Industrial Application Scenarios for 1-Ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide Based on Verified Differentiation Evidence


Phenotypic Screening Libraries Requiring Underexplored Pyrazole Carboxamide Pharmacophores

The target compound's unique combination of 1-ethyl, 3-methyl, and C5-carboxamide-N-(pyridin-4-yl)ethyl substitution occupies a region of pyrazole carboxamide chemical space not covered by existing VEGFR2-targeted series or insecticidal EcR/USP ligands [1] [2]. This novelty makes it a valuable addition to diversity-oriented screening libraries where the goal is to maximize pharmacophore coverage and identify hits with novel mechanisms of action. Procurement of this compound for library inclusion is justified when the screening cascade is designed to triage hits by chemical novelty, as the probability of rediscovering known chemotypes is minimized [1].

Structure-Activity Relationship (SAR) Exploration of Carboxamide-N-(pyridin-4-yl)ethyl Pyrazole Scaffolds

For medicinal chemistry teams investigating the impact of pyridin-4-ylethyl attachment topology on biological activity, the target compound serves as a critical SAR probe. When compared head-to-head with the N1-attached regioisomers (CHEMBL236420 series, VEGFR2 IC50 = 74 nM [3]), the target compound can experimentally test the hypothesis that carboxamide-N attachment abolishes VEGFR2 inhibition while potentially conferring activity against alternative targets. This is particularly relevant for scaffold-hopping campaigns where the goal is to maintain favorable physicochemical properties (logP ~2.26, TPSA ~60 Ų [4]) while redirecting target engagement away from kinases [3].

Building Block for Parallel Synthesis of Focused Pyrazole-5-carboxamide Libraries

The target compound's carboxamide side chain may be further functionalized or the pyridine ring exploited for metal-catalyzed cross-coupling, making it a versatile intermediate for library synthesis. Unlike the simpler core scaffold (CAS 262607-84-1, XlogP ~0.1 ), the pre-installed pyridin-4-ylethyl group eliminates a synthetic step and provides a functional handle for diversification. Researchers should note the ≥95% purity specification and verify lot-specific quality if the compound is to be used as a starting material for multi-step synthesis where impurities could propagate.

Novel Target Discovery and Chemical Probe Development Where Existing Pyrazole Carboxamides Lack Activity

Given the complete absence of biological annotation for this compound in public databases [2], it represents a blank canvas for target identification campaigns. Organizations with internal high-throughput screening infrastructure and target deconvolution capabilities (e.g., proteomics-based target identification, ChemProteomics, or CETSA) may find strategic value in being the first to characterize the biological target spectrum of this chemotype, potentially generating novel intellectual property and tool compounds [1]. This scenario is particularly compelling for groups seeking first-in-class chemical probes where the structural novelty of the pharmacophore provides a competitive moat against fast-follower programs.

Quote Request

Request a Quote for 1-ethyl-3-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.